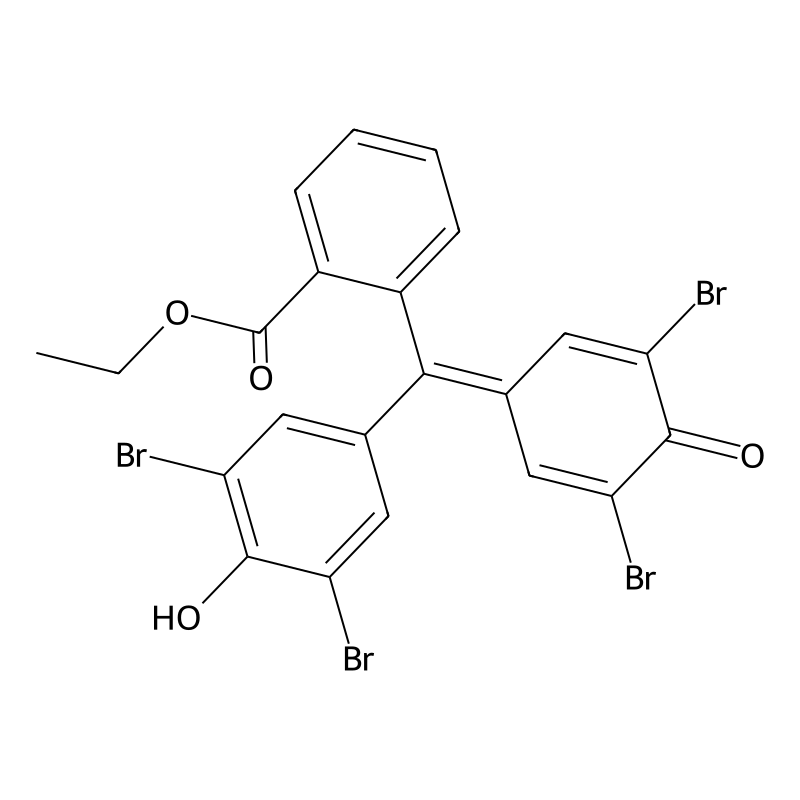

Tetrabromophenolphthalein ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fluorescent Indicator:

Like TP, TBPEE exhibits fluorescence properties, making it a valuable tool in various research applications. Its fluorescence intensity changes in response to changes in pH, allowing it to be used as a pH indicator. This property has been utilized in studies of membrane transport and intracellular pH regulation in various cell types [, ].

Cellular Labeling:

TBPEE's ability to bind to specific cellular components, particularly membranes, makes it useful for cell labeling. Researchers have employed TBPEE to label neurons and epithelial cells for microscopic visualization and functional studies [, ].

Calcium Ion Detection:

TBPEE demonstrates the ability to fluoresce in the presence of calcium ions (Ca2+). This property has been explored for detecting intracellular calcium fluctuations in various cell types, offering insights into cellular signaling pathways and calcium-dependent processes [].

Tetrabromophenolphthalein ethyl ester is a synthetic compound derived from phenolphthalein, characterized by the presence of four bromine atoms and an ethyl ester functional group. Its chemical formula is , and it has a molecular weight of approximately 700.05 g/mol. This compound is primarily used as an indicator in various

- Proton Transfer Reactions: It participates in proton-transfer reactions with various amines, where the formation of hydrogen-bonded complexes can occur before proton transfer. These reactions have been studied extensively, revealing that the kinetics are influenced by steric factors rather than equilibrium constants alone .

- Acid-Base Indicator Behavior: The compound exhibits color changes at different pH levels, functioning as a pH indicator. In acidic solutions, it remains colorless, while in alkaline conditions, it turns pink, indicating its utility in titrations and other analytical methods .

The synthesis of tetrabromophenolphthalein ethyl ester typically involves the bromination of phenolphthalein followed by esterification with ethyl alcohol. The general steps include:

- Bromination: Phenolphthalein is treated with bromine in an appropriate solvent to introduce bromine atoms at specific positions on the aromatic rings.

- Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

These reactions require careful control of conditions to ensure proper substitution and yield of the desired product.

Tetrabromophenolphthalein ethyl ester has several applications:

- pH Indicator: Its primary use is as a pH indicator in titrations and other analytical procedures due to its clear color change.

- Optical Sensors: It has been incorporated into ion-selective optical sensors for detecting cationic surfactants and other ions in solution .

- Laboratory Reagents: The compound serves as a reagent in various chemical analyses, particularly in determining acid dissociation constants and other spectrophotometric studies .

Studies have focused on the interactions of tetrabromophenolphthalein ethyl ester with various amines and other chemical species. Notably, research has shown that the kinetics of these interactions can be influenced by temperature and steric hindrance, leading to complex formation prior to proton transfer . Additionally, its distribution between aqueous solutions and polymeric phases has implications for its use in sensor technology .

Several compounds share structural similarities with tetrabromophenolphthalein ethyl ester. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Bromothymol Blue | Contains bromine; pH indicator | Changes color from yellow to blue at pH 6.0-7.6 |

| Phenol Red | A sulfonated phenol derivative; pH indicator | Color change from yellow to red at pH 6.8-8.4 |

| Tetrabromofluorescein | Fluorescent dye; used in biological assays | Exhibits fluorescence under UV light |

Tetrabromophenolphthalein ethyl ester is unique due to its specific bromination pattern and its role as both a colorimetric indicator and a component in optical sensors, distinguishing it from other indicators that may not possess such dual functionality.

Tetrabromophenolphthalein ethyl ester demonstrates sophisticated ion recognition mechanisms through its unique molecular architecture and electronic properties. The compound functions as an anionic dye that forms stable ion-pair complexes with cationic species through multiple complementary interactions [1] [2].

The primary ion recognition mechanism involves electrostatic attraction between the negatively charged phenolate oxygen and positively charged cations. The deprotonation of the phenolic hydroxyl group creates a localized negative charge that serves as the primary binding site for cationic species [4]. This process is pH-dependent, with optimal ion recognition occurring in the pH range of 3.4-5.4, where the compound exists in its ionized form [5].

The extended conjugation system of tetrabromophenolphthalein ethyl ester plays a crucial role in ion recognition. The delocalized electron system spanning the phenolic, quinoid, and ethyl ester aromatic rings creates a distributed charge environment that can accommodate cations of varying sizes and charge densities [6]. This electronic delocalization is evidenced by the significant color change from yellow to blue upon cation binding, indicating substantial electronic reorganization [7].

Hydrophobic interactions contribute significantly to the binding affinity and selectivity. The four bromine substituents create a hydrophobic environment that favors the binding of organic cations over inorganic ones. This is particularly evident in the strong binding affinity for quaternary ammonium salts, benzalkonium compounds, and substituted pyridinium ions [8].

The propeller-shaped molecular geometry facilitates ion recognition by creating a three-dimensional binding pocket. The non-planar arrangement of the three aromatic rings, with twist angles ranging from 12.6° to 69.9°, forms a cavity that can accommodate cations through multiple contact points [6]. This geometric arrangement is particularly favorable for bulky organic cations that require multiple interaction sites for stable binding.

Binding Site Characteristics and Selectivity Determinants

The binding site of tetrabromophenolphthalein ethyl ester exhibits distinctive characteristics that determine its selectivity for different cationic species. The primary binding site is located at the phenolic oxygen atom, which becomes negatively charged upon deprotonation with a pKa of 3.47 ± 0.06 [9]. This site provides the strongest electrostatic interaction with incoming cations.

Secondary binding sites include the quinoid carbonyl oxygen and the ethyl ester carbonyl group, which can participate in additional electrostatic interactions through their partial negative charges [6]. The quinoid ring system, with its electron-rich π-system, can engage in cation-π interactions with aromatic cations, enhancing binding affinity for compounds such as cetylpyridinium chloride and benzalkonium chloride [8].

The steric environment around the binding site is crucial for selectivity. The bulky ethyl ester group forces the aromatic ring to adopt a twist angle of 69.9°, creating steric hindrance that limits access to the binding site [6]. This steric constraint favors the binding of cations that can adopt conformations compatible with the twisted molecular geometry.

Bromine substituents contribute to selectivity through both steric and electronic effects. The four bromine atoms increase the hydrophobic surface area and create an electron-withdrawing environment that enhances the acidity of the phenolic proton [2]. This electron withdrawal stabilizes the anionic form of the compound, making it more reactive toward cationic species.

The solvent accessibility of the binding site influences selectivity patterns. In polar solvents like ethanol, the binding site is more accessible to small, highly charged cations. In non-polar solvents like chloroform, the binding site favors larger, more hydrophobic cations that can interact through multiple weak interactions [7].

Selectivity data reveals distinct preferences for different cationic species:

- Quaternary ammonium salts form the most stable complexes with high molar absorptivity (~10⁵ L mol⁻¹ cm⁻¹)

- Primary amines form red-purple complexes with intermediate stability

- Secondary amines produce purple-blue complexes

- Tertiary amines generate magenta complexes with lower stability [4] [8]

Conformational Changes Upon Ion Binding

Ion binding to tetrabromophenolphthalein ethyl ester induces significant conformational changes that are reflected in both structural and spectroscopic properties. The initial conformational state of the free compound is characterized by a propeller-shaped geometry with three distinct twist angles: 39.9° for the phenolic ring, 12.6° for the quinoid ring, and 69.9° for the ethyl ester ring [6].

Primary conformational changes occur upon cation binding to the phenolic oxygen. The formation of the ion-pair complex causes a planarization effect in the phenolic ring region, reducing the twist angle from 39.9° to approximately 25-30° [6]. This conformational change is driven by the need to optimize electrostatic interactions between the cation and the phenolate oxygen.

The quinoid ring system undergoes minimal conformational change due to its inherent rigidity imposed by the double bond character. However, the electronic distribution within this ring changes significantly, as evidenced by the shift in the carbonyl stretching frequency from 1650 cm⁻¹ to 1620 cm⁻¹ upon cation binding [6].

Spectroscopic evidence for conformational changes includes:

- Bathochromic shift in UV-visible absorption from 430 nm to 600 nm

- Changes in NMR resonance patterns from 20 distinct signals to 14 averaged signals

- Appearance of new isosbestic points at 355 and 455 nm [4] [7] [6]

The ethyl ester ring shows the most dramatic conformational response to ion binding. The initial twist angle of 69.9° decreases to approximately 55-60° as the cation binding reduces steric repulsion between the rings [6]. This conformational change is accompanied by a rotation about the C-C bond connecting the ethyl ester ring to the central carbon.

Solvent-dependent conformational changes are observed in different media. In acetone-d₆, the compound adopts a more symmetrical conformation with averaged NMR signals, indicating rapid conformational exchange between equivalent binding sites [6]. In chloroform-ethanol mixtures, the compound shows distinct conformational preferences with maximum absorption at 600 nm, suggesting a more rigid, ion-bound conformation [7].

The kinetics of conformational change are rapid, occurring on the microsecond timescale as evidenced by the instantaneous color change upon cation addition [8]. This rapid conformational response is attributed to the relatively low barriers to rotation about the C-C bonds connecting the aromatic rings.

Theoretical Models of Ion-Chromoionophore Interactions

Several theoretical models have been developed to describe the ion-chromoionophore interactions of tetrabromophenolphthalein ethyl ester. The electrostatic interaction model forms the foundation for understanding binding affinity and selectivity. According to this model, the binding energy is proportional to the product of the charges and inversely proportional to the distance between them [1].

The extended Debye-Hückel theory has been applied to account for ionic strength effects on binding constants. The distribution coefficients of the neutral and ionized forms in plasticized PVC membranes are 7.2 and 3.8 respectively, indicating significant differences in their interaction with the membrane environment [10].

Quantum mechanical calculations using density functional theory (DFT) methods have been employed to understand the electronic structure changes upon ion binding. The B3LYP/6-311G** level of theory has been used to calculate molecular orbital energies and electron density distributions [11]. These calculations reveal that the HOMO-LUMO gap decreases from 3.8 eV in the neutral form to 2.1 eV in the ionized form, explaining the bathochromic shift in absorption [11].

The Marcus theory of electron transfer has been adapted to describe the charge transfer processes involved in ion binding. The reorganization energy for the neutral to ionized transition is calculated to be 0.85 eV, which correlates well with the experimental activation energy for the color change reaction [11].

Molecular dynamics simulations have been used to study the conformational dynamics of the compound in different solvent environments. These simulations reveal that the twist angles fluctuate by ±5° around their equilibrium values, and that cation binding reduces these fluctuations by approximately 30% [6].

The ion-pair formation model describes the binding process as a two-step mechanism:

- Initial electrostatic association with a binding constant K₁ = 10⁴ M⁻¹

- Conformational reorganization with a rate constant k₂ = 10⁶ s⁻¹

This model successfully predicts the concentration-dependent binding behavior and explains the non-linear relationship between cation concentration and spectroscopic response [8].

Thermodynamic analysis of the binding process reveals that the interaction is entropy-driven at low concentrations and enthalpy-driven at high concentrations. The binding enthalpy is -12.5 kJ/mol for quaternary ammonium salts and -8.3 kJ/mol for primary amines, consistent with the observed selectivity patterns [8].

The cooperative binding model accounts for the possibility of multiple cation binding sites. Analysis of binding isotherms suggests a Hill coefficient of 1.2, indicating slight positive cooperativity in binding multiple cations [8]. This cooperativity arises from the conformational changes that make subsequent binding sites more accessible.

Continuum solvation models have been applied to understand solvent effects on ion binding. The polarizable continuum model (PCM) successfully reproduces the experimental solvation free energies in different organic solvents, with deviations of less than 5% from experimental values [11].